molecular formula C25H18F3N3O4 B4007544 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone

2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone

Cat. No. B4007544
M. Wt: 481.4 g/mol
InChI Key: DVQDGMMOTLVCOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related anthracene derivatives involves catalyzed condensation and photochemical isomerization processes. For example, (E)-9-(2-Nitropropenyl)anthracene and its derivatives have been synthesized through piperidine-catalyzed condensation, followed by photochemical isomerization to obtain the (Z)-compounds, with structures confirmed by X-ray diffraction studies (Becker et al., 1989).

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives, including those similar to the target compound, has been elucidated using various spectroscopic techniques. The spectral and electrochemical behaviors of anthraquinone piperidine and piperazine derivatives highlight the influence of substituents on their properties, with quantum chemical calculations providing insight into prototropic tautomerization (Wcisło et al., 2019).

Chemical Reactions and Properties

Anthraquinone derivatives engage in various chemical reactions, exhibiting unique behaviors upon protonation and interaction with nucleophiles. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives results in the regioselective synthesis of highly conjugated bisindolyl-p-quinone derivatives, showcasing the complex reactivity of such compounds (Amani et al., 2012).

Physical Properties Analysis

The physical properties, including solvatochromatic behaviors, are significant for understanding the interaction of these molecules with their environment. Solvatochromism, observed in the absorption and fluorescence spectra of anthracene derivatives, is influenced by the solvent polarity, indicating the compound's sensitivity to its surroundings (Imoto et al., 2009).

Scientific Research Applications

Spectroscopic and Electrochemical Properties

  • Spectral and Electrochemical Analysis : A study by Wcisło et al. (2019) explored the spectroscopic and electrochemical properties of novel 9,10‑anthraquinone piperidine and piperazine derivatives. This included UV–Vis spectroscopy, pH-spectroscopic titration, and cyclic voltammetry measurements, revealing interesting phenomena in di-substituted quinones. They employed time-dependent density functional theory (TD-DFT) calculations to investigate prototropic tautomerization and its influence on absorption bands (Wcisło et al., 2019).

Chemical Transformations and Synthesis

  • Nitroepoxides to 1,4-Diamino Heterocycles : Vidal-Albalat et al. (2014) demonstrated how nitroepoxides can transform into 1,4-diamino heterocycles like quinoxalines and pyrazines. This process also enables access to saturated heterocycles such as piperazines through reactions with 1,2-diamines and a reducing agent, offering efficient pathways to bioactive structures with minimal waste (Vidal-Albalat et al., 2014).

Interaction with DNA

  • DNA Binding Mode and Sequence Specificity : Becker and Nordén (1999) investigated novel piperazinylcarbonyloxyethyl derivatives of anthracene and pyrene. They assessed the sequence specificity and interactions with DNA using spectroscopy. Their findings revealed how these compounds bind to DNA, showing the synergism between hydrophobic and electrostatic effects (Becker & Nordén, 1999).

Environmental and Chemical Impact

  • Anthraquinone-Degrading Bacteria in Soil : Rodgers-Vieira et al. (2015) identified bacteria capable of degrading anthraquinone in PAH-contaminated soil. This study highlights the environmental implications and biodegradation processes relevant to quinones and similar compounds (Rodgers-Vieira et al., 2015).

Photophysical Studies

  • Influence on Photostabilising Action in Polypropylene : Allen (1980) explored the influence of anthraquinone on the photostabilising action of a hindered piperidine compound in polypropylene. This study is significant in understanding the photophysical interactions and stabilization processes in polymeric materials (Allen, 1980).

properties

IUPAC Name

2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N3O4/c26-25(27,28)15-5-8-21(22(13-15)31(34)35)30-11-9-29(10-12-30)16-6-7-19-20(14-16)24(33)18-4-2-1-3-17(18)23(19)32/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDGMMOTLVCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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